molecular formula C13H16ClNO4S B6646967 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid

1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid

Cat. No. B6646967
M. Wt: 317.79 g/mol
InChI Key: DMIHTGKVCIPQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is commonly referred to as CBM-1, and it is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). In

Scientific Research Applications

CBM-1 has been extensively studied for its potential therapeutic applications in various diseases such as type 2 diabetes, cancer, and inflammation. CBM-1 is a potent inhibitor of 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid, which is an enzyme that plays a crucial role in glucose metabolism. By inhibiting 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid, CBM-1 can increase insulin secretion and improve glucose tolerance, making it a promising candidate for the treatment of type 2 diabetes.
CBM-1 has also been shown to have anti-cancer properties. Studies have demonstrated that CBM-1 can inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. CBM-1 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Mechanism of Action

CBM-1 works by inhibiting the enzyme 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid, CBM-1 can increase the levels of these hormones, which in turn promotes insulin secretion and improves glucose tolerance.
Biochemical and Physiological Effects:
CBM-1 has been shown to have several biochemical and physiological effects. Studies have demonstrated that CBM-1 can increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. CBM-1 has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting angiogenesis. Additionally, CBM-1 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

CBM-1 has several advantages for lab experiments. It is a potent inhibitor of 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid, making it a useful tool for studying the role of 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid in various physiological processes. CBM-1 is also relatively easy to synthesize and has high purity and yield.
However, there are also limitations to using CBM-1 in lab experiments. CBM-1 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent. Additionally, CBM-1 has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of CBM-1. One potential direction is the development of CBM-1 derivatives with improved pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of CBM-1 in other diseases such as obesity and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of CBM-1 and its effects on other physiological processes.

Synthesis Methods

The synthesis of CBM-1 involves the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with cyclobutanecarboxylic acid in the presence of a base. The resulting compound is then treated with ammonia to form the final product, CBM-1. This synthesis method has been optimized to yield high purity and high yield of CBM-1.

properties

IUPAC Name

1-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-9-7-10(14)3-4-11(9)20(18,19)15-8-13(12(16)17)5-2-6-13/h3-4,7,15H,2,5-6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIHTGKVCIPQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid

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